ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzoyl and chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, the reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and 4-chlorophenylhydrazine under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of catalysts such as sodium acetate and solvents like acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce dihydropyrazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates: These compounds also contain a pyrazole ring and have shown similar biological activities.
2-amino-5-benzoyl-4-phenylthiazole analogues: These compounds share structural similarities and have been studied for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
340296-09-5 |
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Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)17-15(12-8-10-14(20)11-9-12)16(21-22-17)18(23)13-6-4-3-5-7-13/h3-11,15-16,21H,2H2,1H3 |
InChI Key |
MHPOOWUIPCDCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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